molecular formula C16H10BrClN2O3 B4021103 5-(3-bromo-5-chloro-4-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione

5-(3-bromo-5-chloro-4-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione

Cat. No. B4021103
M. Wt: 393.62 g/mol
InChI Key: FFSCDGAYHYLNDQ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds related to "5-(3-bromo-5-chloro-4-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione" often belong to the category of Schiff bases and imidazolidinediones, known for their broad spectrum of biological activities and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of appropriate aromatic aldehydes with thiazolidinediones or imidazolidinones. A common method includes the aldolisation-crotonisation reaction, which has been employed to synthesize a variety of arylidene derivatives of thiazolidinediones and imidazolidinediones (Amorim et al., 1992).

Molecular Structure Analysis

Molecular structure analysis, often done through X-ray crystallography, reveals the detailed arrangement of atoms within these compounds. For instance, the crystal structure of related compounds demonstrates that the arylidene and imidazolidinedione rings can be coplanar, with various substituents influencing the overall molecular conformation (Zhu & Qiu, 2011).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including bromination and hydrocyanation, which modify their structure and potentially their biological activity. Bromination, for example, has been applied to thiazolidinedione derivatives to introduce bromo substituents, affecting their chemical behavior (Chun, 2008).

properties

IUPAC Name

(5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O3/c17-11-6-9(7-12(18)14(11)21)8-13-15(22)20(16(23)19-13)10-4-2-1-3-5-10/h1-8,21H,(H,19,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSCDGAYHYLNDQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Cl)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-bromo-5-chloro-4-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione
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5-(3-bromo-5-chloro-4-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione
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5-(3-bromo-5-chloro-4-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione
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5-(3-bromo-5-chloro-4-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione
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5-(3-bromo-5-chloro-4-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione
Reactant of Route 6
5-(3-bromo-5-chloro-4-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione

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